3-Methyl-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid
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Overview
Description
3-Methyl-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is a boronic acid derivative that contains a phenyl ring substituted with a 1,2,4-oxadiazole moiety and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazide precursors with carboxylic acids or their derivatives under dehydrating conditions . The boronic acid group can be introduced via palladium-catalyzed borylation reactions using boronic acid pinacol esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts and appropriate halide substrates.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
3-Methyl-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The oxadiazole ring can interact with various biological targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: Similar structure but lacks the boronic acid group.
3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid: Contains a propanoic acid group instead of a boronic acid group.
3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile: Contains an acetonitrile group instead of a boronic acid group.
Uniqueness
3-Methyl-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is unique due to the presence of both the oxadiazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9BN2O3 |
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Molecular Weight |
203.99 g/mol |
IUPAC Name |
[3-methyl-4-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BN2O3/c1-6-4-7(10(13)14)2-3-8(6)9-11-5-15-12-9/h2-5,13-14H,1H3 |
InChI Key |
UCGRVUVNKPYXHD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=NOC=N2)C)(O)O |
Origin of Product |
United States |
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